4-methyl-N-[2,2,2-trichloro-1-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}amino)ethyl]benzamide
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Overview
Description
4-methyl-N-[2,2,2-trichloro-1-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}amino)ethyl]benzamide is a complex organic compound with a molecular formula of C18H19Cl3N2O. It is known for its unique chemical structure, which includes a benzamide core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2,2,2-trichloro-1-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}amino)ethyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzoyl chloride with 2,2,2-trichloroethylamine in the presence of a base to form the intermediate product. This intermediate is then reacted with 4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)aniline under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2,2,2-trichloro-1-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}amino)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-methyl-N-[2,2,2-trichloro-1-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}amino)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2,2,2-trichloro-1-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}amino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(2,2,2-trichloro-1-(3,4-dimethyl-phenylamino)-ethyl)-benzamide
- 4-methyl-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)benzamide
Uniqueness
4-methyl-N-[2,2,2-trichloro-1-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}amino)ethyl]benzamide is unique due to its specific substitution pattern and the presence of the 4,6-dimethylpyrimidin-2-ylsulfamoyl group, which imparts distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
4-methyl-N-[2,2,2-trichloro-1-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl3N5O3S/c1-13-4-6-16(7-5-13)19(31)29-20(22(23,24)25)28-17-8-10-18(11-9-17)34(32,33)30-21-26-14(2)12-15(3)27-21/h4-12,20,28H,1-3H3,(H,29,31)(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHQCMZIPMCDBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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